5-(Butylamino)pyridine-3-carboxylic acid
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Overview
Description
5-(Butylamino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a butylamino group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butylamino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.
Alkylation: 3-aminopyridine undergoes alkylation with butylamine to form 5-(Butylamino)pyridine.
Carboxylation: The final step involves the carboxylation of 5-(Butylamino)pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can undergo substitution reactions, particularly at the amino and carboxylic acid groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as N-oxides and carboxylates.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Butylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Butylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The butylamino group and the carboxylic acid group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness: 5-(Butylamino)pyridine-3-carboxylic acid is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids
Properties
IUPAC Name |
5-(butylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-12-9-5-8(10(13)14)6-11-7-9/h5-7,12H,2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFOKGYGOGLCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545836 |
Source
|
Record name | 5-(Butylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106339-53-1 |
Source
|
Record name | 5-(Butylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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